![molecular formula C22H29NO4 B4877498 ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4877498.png)
ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It is a selective dopamine D1 receptor agonist and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a selective dopamine D1 receptor agonist, meaning that it binds to and activates these receptors in the brain. This activation leads to an increase in the levels of dopamine in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to increase the release of acetylcholine in the striatum, which is associated with improved motor function.
Advantages and Limitations for Lab Experiments
Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a selective dopamine D1 receptor agonist, which means that it can be used to study the specific effects of dopamine D1 receptor activation. However, it also has some limitations, including its relatively low potency compared to other dopamine agonists.
Future Directions
There are several potential future directions for research on ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential therapeutic applications.
Scientific Research Applications
Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential use in the treatment of a range of neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of drug addiction.
properties
IUPAC Name |
ethyl 1-[(5-methylfuran-2-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-3-25-21(24)22(13-16-26-19-7-5-4-6-8-19)11-14-23(15-12-22)17-20-10-9-18(2)27-20/h4-10H,3,11-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHBWUJGRPIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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